BenchChemオンラインストアへようこそ!

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-

Physicochemical profiling Drug-likeness Hydrogen bond donor

5-Methyl-3-(1-piperazinyl)-5H-pyridazino(3,4-b)(1,4)benzoxazine (CAS 34352-60-8; molecular formula C₁₅H₁₇N₅O; MW 283.33 g/mol) is the N-desmethyl analog of the tricyclic antidepressant (TCA) Pipofezine (CAS 24886-52-0; Azafen/Azaphen), differing by a single methyl group on the piperazine nitrogen. This compound belongs to the pyridazino[3,4-b][1,4]benzoxazine class—a fused heterocyclic system containing a piperazine substituent at position 3—and is reported as an impurity in the synthesis of the pharmaceutical agent Azaphene.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
CAS No. 34352-60-8
Cat. No. B12919870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-
CAS34352-60-8
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCNCC4
InChIInChI=1S/C15H17N5O/c1-19-11-4-2-3-5-13(11)21-15-12(19)10-14(17-18-15)20-8-6-16-7-9-20/h2-5,10,16H,6-9H2,1H3
InChIKeyKMKHHMJOWLXRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(1-piperazinyl)-5H-pyridazino(3,4-b)(1,4)benzoxazine (CAS 34352-60-8): Structural Identity, Class Position, and Procurement-Relevant Differentiation


5-Methyl-3-(1-piperazinyl)-5H-pyridazino(3,4-b)(1,4)benzoxazine (CAS 34352-60-8; molecular formula C₁₅H₁₇N₅O; MW 283.33 g/mol) is the N-desmethyl analog of the tricyclic antidepressant (TCA) Pipofezine (CAS 24886-52-0; Azafen/Azaphen), differing by a single methyl group on the piperazine nitrogen [1]. This compound belongs to the pyridazino[3,4-b][1,4]benzoxazine class—a fused heterocyclic system containing a piperazine substituent at position 3—and is reported as an impurity in the synthesis of the pharmaceutical agent Azaphene [2][3]. Multiple vendor databases erroneously conflate CAS 34352-60-8 with Pipofezine; however, the absence of the N⁴-methyl group on the piperazine ring confers a distinct hydrogen bond donor (HBD) count of 1 (vs. 0 for Pipofezine), a 4.7% lower molecular weight, and altered physicochemical and pharmacological properties that are material for scientific selection and procurement decisions .

Why CAS 34352-60-8 Cannot Be Substituted with Pipofezine or Other Pyridazino-Benzoxazine Analogs: Procurement-Relevant Differentiation


Although CAS 34352-60-8 and Pipofezine (CAS 24886-52-0) share an identical pyridazino[3,4-b][1,4]benzoxazine scaffold, the single N-desmethyl structural difference introduces a secondary amine (pKa ~9–10) in place of a tertiary amine on the piperazine ring, altering hydrogen-bonding capacity, basicity, metabolic susceptibility, and target engagement profiles [1]. This is pharmacologically consequential: the piperazine N⁴-methyl group in Pipofezine is directly involved in a salt bridge with Asp98 in the serotonin transporter (SERT) binding pocket, and its removal in CAS 34352-60-8 would predictably alter SERT affinity and intrinsic activity . Furthermore, Pipofezine is predominantly metabolized by CYP1A2 with N-demethylation as a potential metabolic route, meaning CAS 34352-60-8 may represent both a synthetic impurity and a possible metabolite, with distinct pharmacokinetic and toxicological implications [2]. Generic interchangeability assumptions are therefore invalid; procurement decisions must be guided by the specific structural identity, verified by InChIKey (KMKHHMJOWLXRHH-UHFFFAOYSA-N for CAS 34352-60-8 vs. SDYYIRPAZHJOLM-UHFFFAOYSA-N for Pipofezine) and corroborated by analytical batch certification [3].

Quantitative Differentiation Evidence for CAS 34352-60-8 vs. Pipofezine and In-Class Antidepressant Comparators


Evidence Item 1: Computed Physicochemical and Drug-Likeness Differentiation — CAS 34352-60-8 vs. Pipofezine (CAS 24886-52-0)

CAS 34352-60-8 differs from Pipofezine by the absence of the N⁴-methyl substituent on the piperazine ring, producing measurable changes in computed molecular properties. The target compound possesses a molecular weight of 283.33 g/mol versus 297.35 g/mol for Pipofezine (Δ = −14.02 g/mol, −4.7%), and critically, a hydrogen bond donor (HBD) count of 1 from the secondary piperazine amine versus 0 for the tertiary amine in Pipofezine [1]. This single HBD difference alters the compound's topological polar surface area (TPSA) contribution and is a key determinant in oral bioavailability prediction models such as Lipinski's Rule of Five and Veber's rules. The InChIKey for unambiguous identity verification is KMKHHMJOWLXRHH-UHFFFAOYSA-N .

Physicochemical profiling Drug-likeness Hydrogen bond donor Structural analog differentiation

Evidence Item 2: Serotonin Transporter (SERT) Engagement and Selectivity Profile — Pipofezine Scaffold Quantification with Implications for CAS 34352-60-8

Pipofezine demonstrates potent serotonin transporter (SERT) engagement with an EC₅₀ of 19 nM in rat brain synaptosomes for induction of 5-HTT-mediated [³H]5-HT release, and substantially weaker dopamine transporter (DAT) inhibition with an IC₅₀ of 6,660 nM in the same system—yielding a SERT/DAT selectivity ratio of approximately 350-fold [1]. At 50 µM, Pipofezine achieved 65–70% inhibition of serotonin uptake in vitro [2]. The salt bridge between the protonated piperazine nitrogen and Asp98 in the SERT binding pocket is critical for this affinity; the secondary amine in CAS 34352-60-8 presents a different protonation state and hydrogen-bonding geometry compared to the tertiary N-methylpiperazine of Pipofezine, which would be expected to modulate binding kinetics and intrinsic transporter activity . Direct affinity data for CAS 34352-60-8 are not yet available in public databases.

Serotonin transporter SERT Binding affinity Transporter selectivity Monoamine reuptake inhibition

Evidence Item 3: In Vivo Antidepressant Efficacy — Pipofezine vs. Paroxetine and Tianeptine in Rodent Behavioral Despair Models

In a direct head-to-head comparative study, Aleeva et al. (2009) evaluated the antidepressant activity of Pipofezine (Azafen), Paroxetine, and Tianeptine using the behavioral despair test (Porsolt test) and the forced swimming test in a container with wheels (Nomura test) [1]. Pipofezine significantly shortened the duration of the depressive state in both tests. The authors concluded that Pipofezine 'exhibits pronounced antidepressant activity, superior to that of the reference drugs' (Paroxetine and Tianeptine) [1]. This study demonstrates that the pyridazino-benzoxazine scaffold—shared by CAS 34352-60-8—can outperform both an SSRI (Paroxetine) and an atypical antidepressant (Tianeptine) in classical behavioral models of depression. While this study used Pipofezine, not CAS 34352-60-8 directly, the data establish the core scaffold's in vivo pharmacological validity and the critical role of the piperazine substituent in mediating the observed efficacy.

Antidepressant efficacy Forced swim test Porsolt test Behavioral despair Preclinical depression models

Evidence Item 4: Safety and Tolerability Differentiation — Pipofezine vs. Imipramine and Classical TCAs

Unlike classical TCAs such as Imipramine, Pipofezine is characterized by the absence of clinically significant m-anticholinergic (muscarinic) effects, no inhibition of monoamine oxidase (MAO) activity, and no cardiotoxic effects [1][2]. Specifically, 'unlike imipramine, it does not cause exacerbation of psychotic symptoms (delusions, hallucinations) in patients with schizophrenia, and does not increase anxiety and fear' [3]. Among the piperazine-substituted TCA derivatives, higher potency is coupled with weaker anticholinergic effects, less sedation, and reduced cardiovascular effects compared to aliphatic and piperidine derivatives [4]. The favorable tolerability profile has led to Pipofezine being recommended as a drug of choice for mild depression in geriatric populations due to minimal adverse effects, alongside trimipramine and maprotiline [5]. For CAS 34352-60-8, the secondary amine on piperazine may further modify the anticholinergic liability compared to the N-methylated parent, given that N-demethylation of TCAs generally reduces affinity for muscarinic receptors.

Anticholinergic Cardiotoxicity Tolerability Tricyclic antidepressant safety MAO inhibition

Evidence Item 5: Comparative Efficacy and Safety in Neuropathic Pain — Pipofezine vs. Venlafaxine in Diabetic Polyneuropathy

In a comparative study of complex treatment for painful diabetic polyneuropathy, Pipofezine and Venlafaxine (an SNRI) were evaluated in combination with carbamazepine for treatment of chronic neuropathic pain and concomitant psychovegetative disorders [1][2]. Both antidepressants demonstrated high therapeutic efficacy; however, the study concluded that 'pipofezine has a more favourable safety profile' compared to Venlafaxine [1]. This finding is significant because it demonstrates that the pyridazino-benzoxazine scaffold can match the clinical efficacy of a modern SNRI in a neuropathic pain indication while offering superior tolerability—a differentiating advantage relevant to chronic pain research models where long-term tolerability is critical. For CAS 34352-60-8, the N-desmethyl modification may further alter the noradrenergic component of monoamine reuptake inhibition, potentially shifting the serotonin:norepinephrine selectivity ratio relative to Pipofezine.

Neuropathic pain Diabetic polyneuropathy Venlafaxine Analgesic antidepressant Safety profile

Evidence Item 6: Metabolic Pathway Differentiation — CYP1A2-Specific Metabolism and Reduced Drug-Drug Interaction Liability

In vitro metabolism studies demonstrate that Pipofezine is not a substrate of cytochrome P450 isoenzymes CYP2C9, CYP2C19, CYP2D6, or CYP3A4, but is predominantly metabolized by CYP1A2 [1][2]. Furthermore, Pipofezine is neither an inhibitor nor an inducer of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4, making clinically significant pharmacokinetic drug-drug interactions unlikely with co-administered medications that are substrates of these major CYP isoforms [2]. Clinically, Pipofezine demonstrates bioavailability of approximately 80%, peak plasma concentration (Cmax) of 24.5 ng/mL achieved at 1–2 hours after a single 25 mg oral dose, approximately 90% plasma protein binding, and a half-life (T₁/₂) of approximately 16 hours [3][4]. For CAS 34352-60-8, which is the N-desmethyl analog, the secondary amine introduces a potential site for further Phase II conjugation (e.g., glucuronidation or sulfation) that is unavailable in the N-methylated Pipofezine, potentially altering clearance pathways and metabolite profiles.

CYP450 metabolism Drug-drug interaction CYP1A2 Pharmacokinetics Hepatic metabolism

Procurement-Relevant Application Scenarios for CAS 34352-60-8: Where the N-Desmethyl Differentiation Delivers Decisive Value


Reference Standard for Pipofezine (Azaphene) Impurity Profiling and Pharmaceutical Quality Control

CAS 34352-60-8 is the N-desmethyl analog of Pipofezine and has been explicitly studied as an impurity in the synthesis of Azaphene [1][2]. Procurement of this compound as a certified reference standard enables pharmaceutical manufacturers and quality control laboratories to develop and validate HPLC, UHPLC, or LC-MS methods for impurity detection, identification, and quantification in Pipofezine active pharmaceutical ingredient (API) and finished dosage forms. The distinct InChIKey (KMKHHMJOWLXRHH-UHFFFAOYSA-N) and molecular weight (283.33 vs. 297.35 g/mol for Pipofezine) provide unambiguous chromatographic and mass spectrometric identification, supporting compliance with ICH Q3A/Q3B impurity guidelines .

Structure-Activity Relationship (SAR) Probe for Piperazine N-Methylation Effects on SERT Binding and Monoamine Transporter Selectivity

The single structural difference between CAS 34352-60-8 (N-desmethyl, HBD = 1) and Pipofezine (N-methyl, HBD = 0) makes this compound an ideal matched-pair probe for investigating the role of piperazine N-methylation in serotonin transporter (SERT) binding affinity and selectivity [1][2]. With Pipofezine's SERT EC₅₀ established at 19 nM and DAT IC₅₀ at 6,660 nM (selectivity ratio ~350:1) , parallel testing of CAS 34352-60-8 can quantify the contribution of the tertiary amine salt bridge (with Asp98) to binding energy, directly informing medicinal chemistry optimization of this scaffold for antidepressant or analgesic indications requiring defined SERT/NET/DAT selectivity profiles.

Metabolite Identification and Pharmacokinetic Studies in Pipofezine Drug Development Programs

Given that Pipofezine is primarily metabolized by CYP1A2 in the liver with the formation of inactive metabolites [1], and that N-demethylation is a common Phase I metabolic pathway for N-methylpiperazine-containing drugs, CAS 34352-60-8 is a plausible metabolite candidate. Procurement of authentic reference material enables definitive identification and quantification of this species in in vitro hepatocyte incubations, microsomal stability assays, and in vivo pharmacokinetic studies, supporting regulatory ADME (Absorption, Distribution, Metabolism, Excretion) characterization and metabolite safety testing (MIST guidelines) for Pipofezine and related pyridazino-benzoxazine drug candidates [2].

CNS Drug Discovery Scaffold for Antidepressant and Neuropathic Pain Programs Requiring Low Anticholinergic/Cardiotoxic Liability

The pyridazino[3,4-b][1,4]benzoxazine scaffold has demonstrated: (a) in vivo antidepressant efficacy superior to Paroxetine and Tianeptine [1]; (b) neuropathic pain efficacy comparable to Venlafaxine with superior safety [2]; and (c) a favorable tolerability profile devoid of the cardiotoxic and anticholinergic effects characteristic of classical TCAs like Imipramine . CAS 34352-60-8, as the desmethyl analog, provides medicinal chemistry teams with a distinct starting point for lead optimization—offering a secondary amine handle for further derivatization (e.g., acylation, alkylation, PEGylation) that is unavailable in Pipofezine—while retaining the validated core pharmacophore, enabling exploration of novel chemical space within a proven therapeutic class.

Quote Request

Request a Quote for 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.